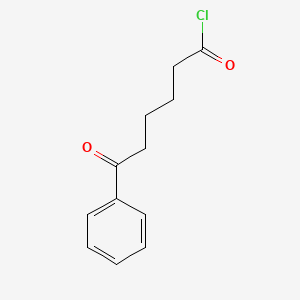
Acetic acid arachidonyl ester
Overview
Description
Acetic acid arachidonyl ester, also known as Arachidonyl acetate, is a chemical compound with the empirical formula C22H36O2 . It has a molecular weight of 332.52 . It is usually available in liquid form .
Synthesis Analysis
The synthesis of esters like this compound can be accomplished through esterification . This process occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCCCCC\\C=C/C\\C=C/C\\C=C/C\\C=C/CCCCOC(C)=O . It contains a total of 59 bonds, including 23 non-H bonds, 5 multiple bonds, 16 rotatable bonds, 5 double bonds, and 1 aliphatic ester . Chemical Reactions Analysis
Esterification is a key reaction involving this compound. In this reaction, a carboxylic acid and an alcohol react in the presence of an acid catalyst . The proton of the incoming alcohol is transferred to the hydroxyl group of acetic acid or to the halogen atom of the acid halide .Scientific Research Applications
Synthesis and Biological Activity
Acetic acid arachidonyl ester is involved in various biochemical and enzymatic studies. For instance, chemo-enzymatic synthesis techniques have enabled the preparation of N-arachidonoyl glycine, showcasing the utility of this compound in producing bioactive molecules through enzymatic methods (Goujard, Figueroa, & Villeneuve, 2004). Additionally, research on microbial conversion of arachidonic acid to arachidonyl alcohol by a new Acinetobacter species highlights the potential of this compound derivatives in industrial applications for producing bioactive lipids (Nagao, Watanabe, Tanaka, Shizuma, & Shimada, 2012).
Photolysis and Fluorescence Studies
The photolysis of dimethoxynitrobenzyl-"caged" this compound derivatives has been studied for its potential in biomedical applications, including the observation of unexpected fluorescence emissions that may interfere with or complement certain biomedical experiments (Vorob’ev, Dranova, & Moskalensky, 2019).
Purification and Chemical Analysis
Research has also focused on the purification of arachidonic acid, a closely related compound, from fungal single-cell oil, demonstrating the importance of this compound and its derivatives in the isolation and analysis of essential polyunsaturated fatty acids for various applications (Jing-chao, 2006).
Agricultural and Biological Effects
Studies on the effect of lipids containing arachidonic acid on plant resistance to phytopathogens reveal the agricultural applications of this compound derivatives, suggesting their potential in enhancing plant health and yield (Eroshin & Dedyukhina, 2002).
Cardioprotective Properties
Research on arachidonic acid has shown its ability to protect neonatal rat cardiac myocytes from ischemic injury, indicating the potential therapeutic applications of this compound derivatives in cardiovascular health (Mackay & Mochly‐Rosen, 2001).
Future Directions
Arachidonic acid, a relevant ω-6 polyunsaturated fatty acid, plays essential roles in human immune, cardiovascular, and nervous systems . It is widely used in medicine, cosmetics, nutrition, and other fields . Given the structural similarity, Acetic acid arachidonyl ester may also find similar applications in the future.
Mechanism of Action
Target of Action
Arachidonyl acetate, also known as acetic acid arachidonyl ester, primarily targets the cyclooxygenase (COX) enzymes . These enzymes are responsible for the synthesis of prostaglandins, thromboxanes, and leukotrienes , which are crucial bioactive lipids that play diverse roles in the peripheral somatosensory system .
Mode of Action
Arachidonyl acetate interacts with its targets, the COX enzymes, leading to the production of arachidonic acid-derived prostaglandins .
Biochemical Pathways
Arachidonyl acetate is involved in the arachidonic acid pathway . This pathway describes the biosynthesis of eicosanoids from arachidonic acid, including its formation from omega-6 polyunsaturated fatty acids (PUFAs) and the synthesis of eicosanoids from eicosapentaenoic acid (EPA) including its formation from omega-3 PUFAs . The activities of phospholipase C (PLC) and diacylglycerol lipase (DAGL) mediate its formation .
Result of Action
The action of arachidonyl acetate results in the generation of numerous bioactive metabolites of critical importance for the immune system . These include inflammation in response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .
Action Environment
The action, efficacy, and stability of arachidonyl acetate can be influenced by various environmental factors. For instance, studies have proposed that the effects of related compounds as anti-anxiety molecules strongly depended on environmental conditions . .
properties
IUPAC Name |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFFTAYULCRTQ-ZKWNWVNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



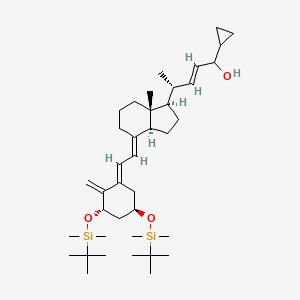






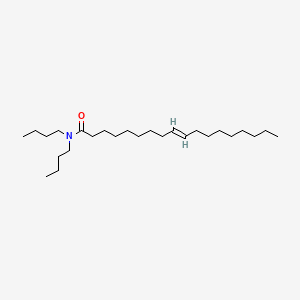
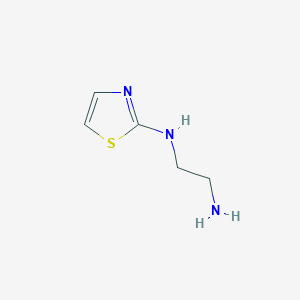
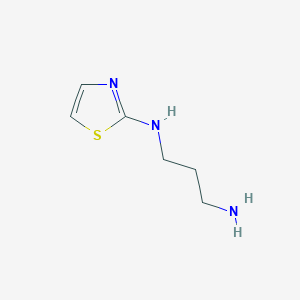

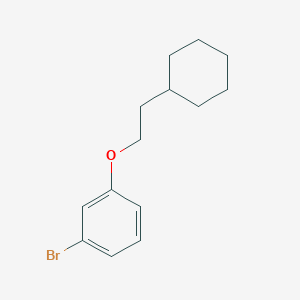
![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)
